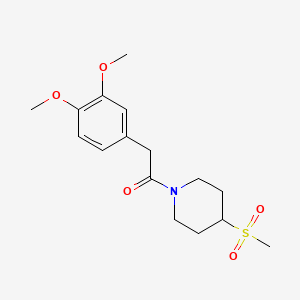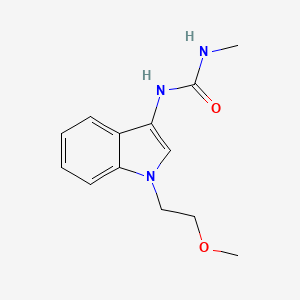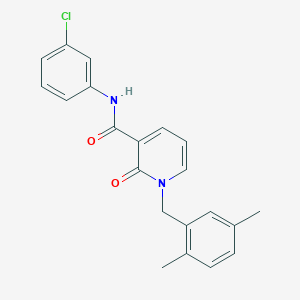
2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used as a research chemical since the early 2000s. MDPV is a potent psychostimulant that has been associated with numerous adverse effects, including addiction, psychosis, and death.
Aplicaciones Científicas De Investigación
Dimethyl Sulfoxide (DMSO) in Hydrogen Bonding and Solvent Applications
Dimethyl sulfoxide (DMSO) is extensively used as a solvent in industry and research due to its dipolar aprotic nature, incorporating a strongly polar sulfoxide group and two hydrophobic methyl moieties. DMSO's beneficial properties, including low toxicity and environmental compatibility, make it a critical solvent across various applications ranging from medicine and biotechnology to electrochemistry and laser physics. The interactions of DMSO with other substances, including hydrogen bonds and van der Waals forces, significantly influence the microscopic dissolution properties and macroscopic solution behavior of practical systems. Special attention to the DMSO/water system has revealed a strongly nonideal mixing behavior, underlining the importance of understanding DMSO's role in hydrogen bonding interactions with cosolvent molecules (Kiefer, Noack, & Kirchner, 2011).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-21-14-5-4-12(10-15(14)22-2)11-16(18)17-8-6-13(7-9-17)23(3,19)20/h4-5,10,13H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKBVPEBANJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864815.png)
![(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B2864816.png)



![1-(3-hydroxypropyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2864822.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2864826.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline](/img/structure/B2864829.png)
![1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2864831.png)
![2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B2864834.png)
